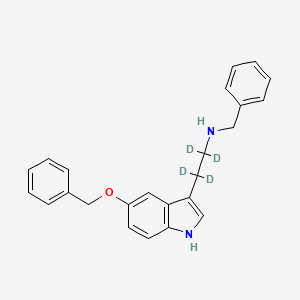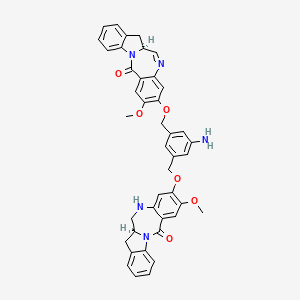
5-Hydroxyfraxetin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyfraxetin-d3 is an isotope-labeled analog of 5-Hydroxyfraxetin, a hydroxy derivative of Fraxetin. Fraxetin is a coumarin compound known for its antioxidant and anti-inflammatory properties. The addition of deuterium atoms in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin-d3 typically involves the hydroxylation of Fraxetin. This process is catalyzed by the cytochrome P450 enzyme CYP82C4, which facilitates the addition of a hydroxyl group to the Fraxetin molecule . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and solvent composition, to optimize the yield and purity of the compound. The use of isotope-labeled precursors is essential in this process to ensure the incorporation of deuterium atoms into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyfraxetin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products
Applications De Recherche Scientifique
5-Hydroxyfraxetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fraxetin and its derivatives.
Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a marker in pharmacokinetic studies to track the distribution and metabolism of drugs
Mécanisme D'action
The mechanism of action of 5-Hydroxyfraxetin-d3 involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin-d3, known for its antioxidant and anti-inflammatory properties.
Sideretin: Another hydroxylated derivative of Fraxetin, involved in iron mobilization in plants.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it a valuable tool in metabolic and pharmacokinetic studies. The isotope labeling allows for precise tracking and quantification in various biological systems, providing insights into the compound’s behavior and interactions .
Propriétés
Formule moléculaire |
C10H8O6 |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
5,7,8-trihydroxy-6-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3/i1D3 |
Clé InChI |
WMAQKVUYHVUULI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
SMILES canonique |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


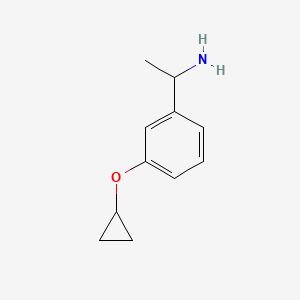
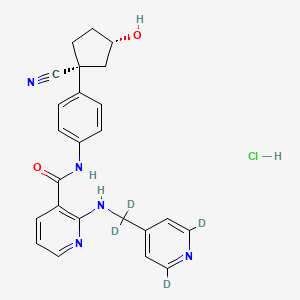
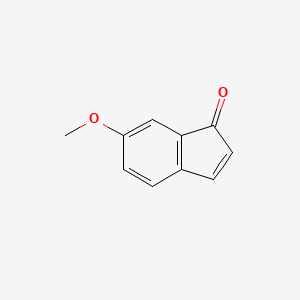
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
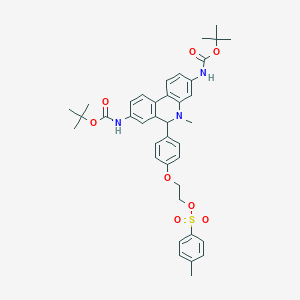

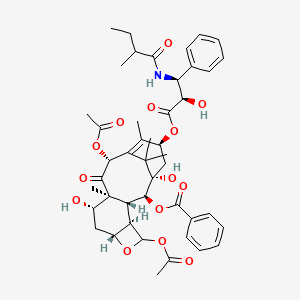
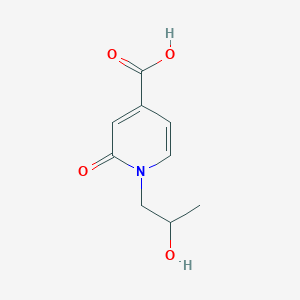
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
